N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide
Description
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide is a structurally complex sulphonamide derivative featuring a 4-chloro-3-nitrobenzenesulphonyl group linked to a phenyl ring substituted with a 2-(2-pyridyl)ethyl chain. This compound integrates multiple functional groups: the sulphonamide moiety (–SO₂NH–), a nitro (–NO₂) group at the benzene ring’s 3-position, and a chlorine atom at the 4-position. Its molecular formula, C₁₉H₁₅ClN₃O₄S, corresponds to an exact mass of 372.10296 g/mol .
Properties
IUPAC Name |
4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-18-10-9-17(13-19(18)23(24)25)28(26,27)22-16-6-3-4-14(12-16)7-8-15-5-1-2-11-21-15/h1-6,9-13,22H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDNUACSIGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzene-1-sulphonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Alkylation: The nitro-substituted compound is then subjected to alkylation with 3-(2-pyridyl)ethyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-aminobenzene-1-sulphonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives at the pyridyl group.
Scientific Research Applications
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide involves its interaction with specific molecular targets. The sulphonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound uniquely combines sulphonamide, nitro, and pyridyl groups. N-(3-chlorophenethyl)-4-nitrobenzamide () replaces the sulphonamide with an amide (–CONH–), reducing hydrogen-bonding capacity compared to sulphonamides . Compound 10c () features a 1,4-diazepane ring, which may enhance solubility and conformational flexibility compared to the rigid pyridylethyl chain in the target compound .
Impact of Nitro Group: The nitro group in the target compound distinguishes it from N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chlorobenzene-1-sulfonamide (). This substitution likely increases metabolic stability and redox activity, as nitro groups are known to participate in electron-transfer processes .
10c’s diazepane moiety may improve water solubility due to its amine groups, whereas the nitro group in the target compound could reduce solubility .
Biological Activity
N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide is a sulfonamide compound with potential biological activity. Its structure includes a pyridine moiety and a nitro group, which are often associated with various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.
Sulfonamides, including this compound, typically exert their effects by inhibiting bacterial dihydropteroate synthase, thus interfering with folate synthesis. This mechanism is crucial in antimicrobial activity. Additionally, the presence of the nitro group may enhance its reactivity and biological efficacy.
Pharmacological Studies
Recent studies have explored the cardiovascular effects of sulfonamide derivatives. For instance, one study evaluated the impact of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives could significantly reduce perfusion pressure, suggesting potential implications for cardiovascular health (Figueroa-Valverde et al., 2024) .
Data Table: Biological Activity of Related Compounds
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| This compound | 0.001 | Significant decrease |
| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Minimal effect |
This table summarizes the effects observed in a controlled experimental setup, highlighting the notable impact of this compound on perfusion pressure.
Cardiovascular Effects
A significant study focused on the cardiovascular effects of benzene sulfonamides, including this compound. The study utilized isolated rat hearts to assess changes in perfusion pressure and coronary resistance over time. Results demonstrated that these compounds could modulate cardiovascular functions through interactions with calcium channels, leading to decreased perfusion pressure and altered coronary resistance (Figueroa-Valverde et al., 2024) .
Toxicology and Safety Profile
The Ames test is commonly used to evaluate the mutagenic potential of compounds. Preliminary results suggest that this compound exhibits strong positive results in mutagenicity assays, indicating a need for further toxicological evaluation before clinical application (NIHS, 2024) .
Q & A
Basic: What are the optimal synthetic routes for N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide?
Methodological Answer:
The synthesis typically involves coupling a substituted phenylamine with a nitrobenzene-sulphonyl chloride derivative. Key steps include:
- Amide/Sulphonamide Bond Formation : Reacting 2-(3-aminophenyl)ethylpyridine with 4-chloro-3-nitrobenzenesulphonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water for high purity (>95%) .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulphonylation | 4-chloro-3-nitrobenzenesulphonyl chloride, DCM, Et₃N, 0°C → RT, 12h | 65–78 | |
| Workup | Column chromatography (EtOAc/hexane 3:7) | 92% purity |
Basic: How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., pyridyl ethyl linkage, nitro group orientation) . Key peaks: ~8.2 ppm (pyridyl H), ~7.8 ppm (aromatic H adjacent to nitro group).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 447.06) and fragmentation patterns .
- UV-Vis : Absorption maxima at ~270 nm (π→π* transitions in nitrobenzene and pyridyl groups) .
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Nitro Group Position : Meta-nitro substitution (as in this compound) enhances electrophilic reactivity, potentially improving binding to target proteins compared to para-nitro analogs .
- Pyridyl Ethyl Linker : Replacing the pyridyl group with morpholine (as in ) reduces logP, altering membrane permeability .
- Sulphonamide Substitution : Chlorine at the 4-position increases steric hindrance, affecting receptor binding kinetics .
Example SAR Data:
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Pyridyl ethyl (original) | 0.45 (kinase inhibition) | |
| Morpholine analog | 1.2 (reduced activity) | |
| Para-nitro derivative | 2.8 (lower potency) |
Advanced: What strategies resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Purity : Impurities (e.g., unreacted sulphonyl chloride) skew measurements. Validate purity via HPLC (>98%) before testing .
- Solvent Systems : Use standardized buffers (PBS pH 7.4) with sonication for 30 min to ensure equilibration. Reported solubility ranges: 12–18 mg/mL in DMSO, <0.1 mg/mL in water .
Advanced: How is computational modeling used to predict its metabolic pathways?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict CYP450 interactions (e.g., CYP3A4-mediated nitro reduction to amine metabolites) .
- MD Simulations : GROMACS for stability analysis of sulphonamide-protein complexes (e.g., binding to carbonic anhydrase IX) .
Key Metabolites Identified:
- Primary : N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chlorobenzene-1-sulphonamide (nitro → amine reduction) .
- Secondary : Sulphonamide cleavage product (detected via LC-MS/MS in hepatic microsomes) .
Basic: What purification methods ensure high yields and purity?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates.
- Recrystallization : Ethanol/water (1:1) at −20°C yields crystalline product (mp 148–150°C) .
- HPLC Prep : C18 column, acetonitrile/water (60:40) for final purification .
Advanced: How do researchers validate its target engagement in cellular assays?
Methodological Answer:
- Kinase Inhibition Assays : ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., EGFR, IC₅₀ reported as 0.45 μM) .
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with 10 μM compound, lyse, and quantify target protein stability via Western blot .
Advanced: What are the conflicting reports on its cytotoxicity mechanisms?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
